![molecular formula C16H19F2NO4 B12303902 1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12303902.png)
1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-[(terc-butoxi)carbonil]-4-(2,4-difluorofenil)pirrolidina-3-carboxílico, trans es un complejo compuesto orgánico con aplicaciones significativas en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirrolidina sustituido con un grupo terc-butoxicarbonilo y un grupo difluorofenilo. La presencia de estos grupos funcionales confiere propiedades químicas y reactividad específicas al compuesto, lo que lo hace valioso en la química sintética y la investigación farmacéutica.
Métodos De Preparación
La síntesis del ácido 1-[(terc-butoxi)carbonil]-4-(2,4-difluorofenil)pirrolidina-3-carboxílico, trans típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar a través de una reacción de ciclización que involucra precursores apropiados.
Introducción del grupo difluorofenilo: El grupo difluorofenilo se introduce a través de una reacción de sustitución, a menudo utilizando un precursor halogenado y un nucleófilo adecuado.
Adición del grupo terc-butoxicarbonilo: El grupo terc-butoxicarbonilo se agrega a través de una reacción de formación de carbamato, típicamente utilizando cloroformato de terc-butilo y una base.
Los métodos de producción industrial pueden involucrar la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de condiciones de reacción escalables y técnicas de purificación .
Análisis De Reacciones Químicas
El ácido 1-[(terc-butoxi)carbonil]-4-(2,4-difluorofenil)pirrolidina-3-carboxílico, trans experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales, como la reducción del ácido carboxílico a un alcohol.
Hidrólisis: El grupo terc-butoxicarbonilo se puede hidrolizar en condiciones ácidas o básicas para producir la amina libre.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución .
Aplicaciones Científicas De Investigación
El ácido 1-[(terc-butoxi)carbonil]-4-(2,4-difluorofenil)pirrolidina-3-carboxílico, trans tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas sus interacciones con enzimas y receptores.
Medicina: La investigación explora su potencial como precursor o intermedio en la síntesis de agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos finos y como reactivo en diversos procesos industriales
Mecanismo De Acción
El mecanismo de acción del ácido 1-[(terc-butoxi)carbonil]-4-(2,4-difluorofenil)pirrolidina-3-carboxílico, trans involucra su interacción con objetivos moleculares específicos. Los grupos funcionales del compuesto le permiten unirse a enzimas o receptores, potencialmente inhibiendo o modulando su actividad. El grupo difluorofenilo puede mejorar la afinidad de unión a través de interacciones hidrofóbicas, mientras que el anillo de pirrolidina proporciona rigidez estructural. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
El ácido 1-[(terc-butoxi)carbonil]-4-(2,4-difluorofenil)pirrolidina-3-carboxílico, trans se puede comparar con compuestos similares como:
Ácido 1-[(terc-butoxi)carbonil]-4-(trifluorometil)pirrolidina-3-carboxílico: Este compuesto tiene un grupo trifluorometil en lugar de un grupo difluorofenilo, lo que puede alterar sus propiedades químicas y reactividad.
Ácido 1-[(terc-butoxi)carbonil]-4-(metoximetil)pirrolidina-2-carboxílico: La presencia de un grupo metoximetil en lugar de un grupo difluorofenilo da como resultado una actividad biológica y aplicaciones diferentes.
La singularidad del ácido 1-[(terc-butoxi)carbonil]-4-(2,4-difluorofenil)pirrolidina-3-carboxílico, trans radica en sus grupos funcionales específicos, que confieren propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C16H19F2NO4 |
|---|---|
Peso molecular |
327.32 g/mol |
Nombre IUPAC |
4-(2,4-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-11(12(8-19)14(20)21)10-5-4-9(17)6-13(10)18/h4-6,11-12H,7-8H2,1-3H3,(H,20,21) |
Clave InChI |
NCUUKHSFJJXMGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)

![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
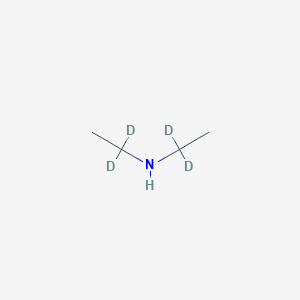
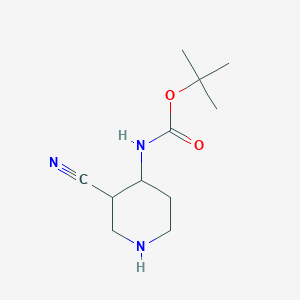
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
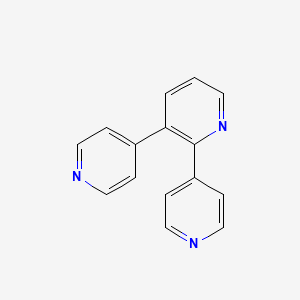
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
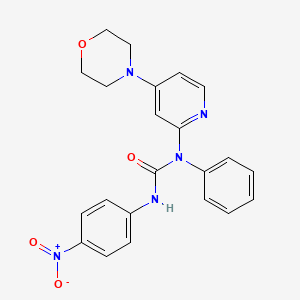

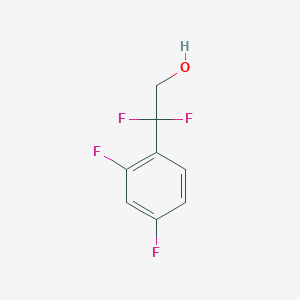
![rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)
![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12303896.png)
